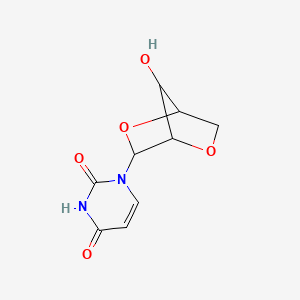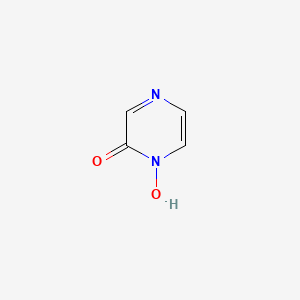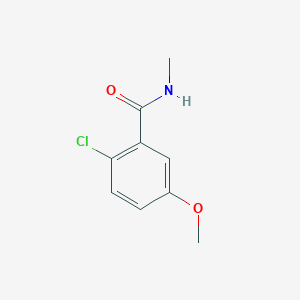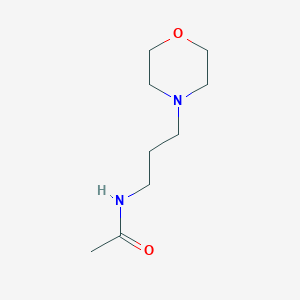![molecular formula C20H18F3NO2 B13994261 4-[4-[[2-(Trifluoromethyl)phenyl]methylene]-1-piperidinyl]benzoic acid CAS No. 916204-06-3](/img/structure/B13994261.png)
4-[4-[[2-(Trifluoromethyl)phenyl]methylene]-1-piperidinyl]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-(2-(trifluoromethyl)benzylidene)piperidin-1-yl)benzoic acid is a complex organic compound that features a piperidine ring, a benzylidene group, and a trifluoromethyl group. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(2-(trifluoromethyl)benzylidene)piperidin-1-yl)benzoic acid typically involves multiple steps. One common method includes the condensation of 2-(trifluoromethyl)benzaldehyde with piperidine to form the benzylidene-piperidine intermediate. This intermediate is then reacted with 4-bromobenzoic acid under basic conditions to yield the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as palladium on carbon (Pd/C) for hydrogenation steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
化学反応の分析
Types of Reactions
4-(4-(2-(trifluoromethyl)benzylidene)piperidin-1-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzylidene group, especially in the presence of strong nucleophiles like sodium methoxide (NaOCH3).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: H2 gas with Pd/C catalyst.
Substitution: NaOCH3 in methanol.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Reduced benzylidene derivatives.
Substitution: Substituted benzylidene derivatives.
科学的研究の応用
4-(4-(2-(trifluoromethyl)benzylidene)piperidin-1-yl)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 4-(4-(2-(trifluoromethyl)benzylidene)piperidin-1-yl)benzoic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The piperidine ring is known to interact with neurotransmitter receptors, potentially influencing neurological pathways .
類似化合物との比較
Similar Compounds
- 4-(4-(2-(trifluoromethyl)phenyl)piperidin-1-yl)benzoic acid
- 4-(4-(2-(trifluoromethyl)benzyl)piperidin-1-yl)benzoic acid
Uniqueness
4-(4-(2-(trifluoromethyl)benzylidene)piperidin-1-yl)benzoic acid is unique due to the presence of the benzylidene group, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying structure-activity relationships in medicinal chemistry .
特性
CAS番号 |
916204-06-3 |
|---|---|
分子式 |
C20H18F3NO2 |
分子量 |
361.4 g/mol |
IUPAC名 |
4-[4-[[2-(trifluoromethyl)phenyl]methylidene]piperidin-1-yl]benzoic acid |
InChI |
InChI=1S/C20H18F3NO2/c21-20(22,23)18-4-2-1-3-16(18)13-14-9-11-24(12-10-14)17-7-5-15(6-8-17)19(25)26/h1-8,13H,9-12H2,(H,25,26) |
InChIキー |
AVKJJAVBZHUZOY-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC1=CC2=CC=CC=C2C(F)(F)F)C3=CC=C(C=C3)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![2-[N-(3-chloroprop-2-enoxy)-C-ethylcarbonimidoyl]-3-hydroxy-5-(oxan-4-yl)cyclohex-2-en-1-one](/img/structure/B13994232.png)


